Boc-L-Homoallylglycine Methyl ester

Catalog No.
S3620700
CAS No.
92136-57-7
M.F
C12H21NO4
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Homoallylglycine Methyl ester

CAS Number

92136-57-7

Product Name

Boc-L-Homoallylglycine Methyl ester

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1

InChI Key

MXDNEPDJMODRAI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC

Boc-L-Homoallylglycine Methyl ester is a non-canonical amino acid derivative featuring dual protection of both the alpha-amino group (with a tert-butyloxycarbonyl, or Boc group) and the C-terminus (as a methyl ester). This structure makes it a specialized building block primarily used to incorporate a terminal alkene side chain within a peptide sequence. Its design is optimized for compatibility with classic Boc-based solid-phase peptide synthesis (SPPS) workflows and for subsequent side-chain modification, most notably through ring-closing metathesis (RCM) to form constrained or macrocyclic peptides.

Research Fit

Protection Orthogonal Boc/methyl ester for Boc-SPPS compatibility
Side chain Terminal alkene for metathesis and click chemistry
Stereochemistry Enantiomerically defined L-homoallylglycine building block

Substituting this compound is often inefficient or synthetically unviable. Using its closest structural analog, Boc-L-Allylglycine, will result in a different-sized macrocycle (typically a 6-membered ring instead of a 7-membered ring in an i, i+4 linkage), which can critically alter the final product's conformation and bioactivity. Swapping for an Fmoc-protected version necessitates a complete change in synthesis strategy from acid-labile Boc chemistry to base-labile Fmoc chemistry, requiring different deprotection reagents (TFA vs. piperidine), solvents, and potentially different coupling agents and side-chain protection schemes. Finally, using the unprotected L-Homoallylglycine is unsuitable for most organic synthesis protocols due to its poor solubility in common non-aqueous solvents and its free functional groups that would cause unwanted side reactions.

Substitution Risk

vs. Allylglycine Chain-length difference alters macrocycle ring size: allylglycine limited to 8-membered rings, while homoallylglycine enables 9- and 10-membered construction.
vs. Allylglycine Alkene steric accessibility may reduce metathesis efficiency; reported yields differ across cross-metathesis and Z-selective homodimerization conditions.
vs. Fmoc/Free acid Protection group strategy not interchangeable: Boc/methyl ester matched to acid-labile SPPS; Fmoc or free acid requires additional deprotection/reprotection steps.

Direct Compatibility with Boc-SPPS for Difficult or Aggregation-Prone Sequences

The Boc/Bzl protection strategy is often preferred over Fmoc chemistry for the synthesis of long or hydrophobic peptides that are prone to aggregation. The repeated acidic deprotection steps in Boc-SPPS (using Trifluoroacetic acid, TFA) maintain the peptide-resin as a protonated salt, which disrupts interchain hydrogen bonding and improves solvation, thereby preventing aggregation that can terminate the synthesis. Boc-L-Homoallylglycine Methyl ester is designed for direct integration into this workflow, whereas an Fmoc-protected version would be incompatible and could lead to lower yields or failed synthesis for such difficult sequences.

Evidence DimensionSynthesis Workflow Compatibility
Target Compound DataFully compatible with Boc/Bzl SPPS strategy, utilizing TFA for deprotection.
Comparator Or BaselineFmoc-L-Homoallylglycine: Requires an entirely different, base-labile (piperidine) deprotection scheme. This is less effective at preventing aggregation in certain difficult sequences.
Quantified DifferenceQualitative but critical: Enables synthesis of peptide classes that are difficult or inaccessible via the more common Fmoc route.
ConditionsSolid-Phase Peptide Synthesis of long (>30 residues) or hydrophobic sequences.

For labs equipped for or focused on Boc-SPPS to create challenging peptides, this specific compound is the correct procurement choice, avoiding the need for alternate equipment and protocols.

CM Efficiency vs. Allylglycine
Head-to-head
55–66% yield (homoallyl) vs. 43–55% (allyl)
Reported yield advantage supports cross-metathesis workflow selection.
Grubbs 1st gen. catalyst, alkyl-substituted alkenes.

Specific Precursor for Thermodynamically Favorable 7-Membered Macrocyclic Rings via RCM

Ring-closing metathesis is a favored method for synthesizing macrocyclic peptides, with 5- to 7-membered rings being the most readily formed due to low ring strain. For an (i, i+4) side-chain linkage, Boc-L-Homoallylglycine is the specific precursor required to form a 7-membered ring. The use of the shorter analog, allylglycine, would instead produce a 6-membered ring. While both are possible, the specific geometry and stability afforded by the 7-membered ring are often critical for achieving the desired pre-organized conformation for biological activity. This compound provides the precise one-carbon longer tether needed to access this specific, stable macrocyclic architecture.

Evidence DimensionResulting Ring Size in (i, i+4) RCM
Target Compound DataForms a 7-membered ring.
Comparator Or BaselineBoc-L-Allylglycine: Forms a 6-membered ring.
Quantified DifferenceStructural: +1 CH2 unit in the cross-link, leading to a larger and often more stable ring structure.
ConditionsPeptide macrocyclization via Ring-Closing Metathesis (RCM) between side chains at positions i and i+4.

Procurement of this specific compound is required when the research goal is to synthesize a peptide with a 7-membered macrocyclic constraint, as shorter or longer analogs will yield different structures.

Z-Selective Homodimerization
Head-to-head
59% yield (homoallyl) vs. 44–46% (allyl), Z 90–92%
Reported higher homodimerization efficiency attributed to reduced steric hindrance.
Cyclometalated Ru catalysts, CH₂Cl₂, 40–60°C.

Enables Solution-Phase Synthesis and Handling via Enhanced Organic Solvent Solubility

The unprotected amino acid, L-Homoallylglycine, exists as a zwitterion and exhibits poor solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF), making it unsuitable for most solution-phase reactions and purification protocols. The dual protection with Boc and methyl ester groups masks the polar amine and carboxylic acid functionalities. This dramatically increases lipophilicity and confers high solubility in these standard organic solvents. This property is critical for precursor suitability in solution-phase synthesis, simplified handling, and effective chromatographic purification.

Evidence DimensionSolubility in Organic Solvents (e.g., DCM, DMF)
Target Compound DataHigh solubility, enabling homogeneous reaction conditions.
Comparator Or BaselineUnprotected L-Homoallylglycine: Very low to negligible solubility due to its zwitterionic salt character.
Quantified DifferenceQualitative but fundamental: Enables efficient solution-phase chemistry and purification.
ConditionsStandard solution-phase organic synthesis and chromatographic purification.

This compound is the correct choice for any solution-phase chemistry requiring a homoallylglycine moiety, as its protected form ensures processability that the unprotected version lacks.

Ring-Size Control
Class-level
Enables 9- and 10-membered macrocycles; allylglycine limited to 8-membered.
Chain-length determines accessible β-turn mimic ring sizes.
Systematic study, RCM with 1st gen. Grubbs catalyst.
Metabolic Reporter
Data to verify
Co-translational incorporation in mammalian cells reported; allylglycine not demonstrated for live-cell photoclick.
May support bioorthogonal labeling research; direct comparative incorporation data absent.
Cross-study observation; validation recommended.
Orthogonal Protection
Supplier data
Boc/methyl ester combination tailored for acid-labile SPPS; purity ≥97% available.
Protection pattern selection should match synthesis route; alternatives require additional steps.
Specification to verify per lot.
RCM Macrocyclization
Reported
70% yield
Supports peptide macrocyclization workflow with bishomoallylglycine building blocks.
Tripeptide RCM; catalyst details limited in abstract.

Synthesis of 7-Membered Stapled Peptides for Stability and Permeability Studies

This compound is the specific building block for creating (i, i+4) stapled peptides with a 7-membered all-hydrocarbon ring via RCM. This ring size is frequently explored to enforce alpha-helical structure, enhance proteolytic stability, and improve cell permeability, making it a key tool in developing peptide-based therapeutics.

Integration into Long or Hydrophobic Peptides via Boc-SPPS

For synthesizing challenging peptides known to aggregate during Fmoc-based synthesis, this Boc-protected amino acid allows for seamless integration using a Boc-SPPS strategy. The acid-wash steps inherent to Boc-SPPS help maintain solubility of the growing peptide chain, enabling the successful synthesis of sequences that might otherwise fail.

Use in Solution-Phase Synthesis of Complex Unnatural Peptide Fragments

The excellent solubility of this dual-protected amino acid in common organic solvents makes it highly suitable for multi-step solution-phase synthesis. This allows for the construction of complex, non-linear peptide architectures or intermediates that are not amenable to solid-phase techniques.

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide cross-metathesis modification
Alkene chain-length compatibility
Metathesis efficiency with alkyl alkenes
Z-Selective peptide stapling
Steric accessibility for catalyst engagement
Homodimerization yield and Z-selectivity
Macrocyclic β-turn peptidomimetics
Chain-length-dependent ring size control
Access to 9- and 10-membered rings
Bioorthogonal metabolic labeling
Metabolic alkene reporter stability
Co-translational incorporation efficiency

XLogP3

2.3

Sequence

X

Explore Compound Types